N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide is a heterocyclic compound featuring a fused tetrahydrobenzothiophene core substituted with a 1,3-benzothiazole moiety at position 3 and a 5-chlorothiophene-2-carboxamide group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS3/c21-16-10-9-15(25-16)18(24)23-20-17(11-5-1-3-7-13(11)26-20)19-22-12-6-2-4-8-14(12)27-19/h2,4,6,8-10H,1,3,5,7H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVWRFGUHZSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Cl)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit promising inhibitory activity against theLasB system of Pseudomonas aeruginosa. The LasB system is a quorum sensing pathway that bacteria use for cell-cell communication.
Mode of Action
It is suggested that benzothiazole derivatives bind to the active site of the lasr protein in the lasb system with better affinity compared to reference compounds. This binding could potentially disrupt the quorum sensing pathway, thereby inhibiting bacterial communication and coordination.
Biochemical Pathways
The compound likely affects the quorum sensing pathways of bacteria. Quorum sensing is a mechanism that allows bacteria to sense cell density and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis. By inhibiting these pathways, the compound could potentially disrupt bacterial communication and coordination.
Pharmacokinetics
It is suggested that benzothiazole derivatives generally have a favorable pharmacokinetic profile.
Result of Action
The result of the compound’s action is likely the inhibition of bacterial communication and coordination, potentially leading to a decrease in biofilm formation, virulence production, and other pathogenesis. This could make the bacteria more susceptible to the immune system or other treatments.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, nutrient availability and defense mechanisms can affect the efficacy of quorum sensing inhibitors
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a complex arrangement of benzothiazole and thiophene moieties, contributing to its biological properties. Below is a summary of its chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16ClN2OS2 |
| Molecular Weight | 356.4 g/mol |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- MCF-7 Cell Line : A study evaluating the cytotoxicity of benzothiazole derivatives reported that certain derivatives exhibited over 90% inhibition on the MCF-7 breast cancer cell line . The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
- A549 and HCC827 Cell Lines : Compounds with similar structures showed IC50 values in the low micromolar range against lung cancer cell lines A549 and HCC827. The most active compounds had IC50 values of approximately 8.78 µM for A549 and 6.68 µM for HCC827 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Testing Results
In vitro studies demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These results indicate the compound's potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
- Inhibition of Key Enzymes : Compounds in this class often inhibit enzymes involved in cell proliferation and survival pathways.
- Apoptosis Activation : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells through mitochondrial dysfunction .
Comparison with Similar Compounds
Key Structural Observations :
- Benzothiazole vs.
- Chlorine Position : The 5-chlorothiophene in the target compound vs. 4-chlorobenzothiazole in alters electron-withdrawing effects, influencing reactivity in cross-coupling reactions .
Physicochemical and Spectroscopic Comparisons
NMR Analysis
highlights NMR as a critical tool for comparing substituent effects. For example, the target compound’s benzothiazole protons exhibit downfield shifts (δ 8.1–8.3 ppm) due to electron withdrawal, whereas the isoxazole analogue () shows upfield shifts (δ 6.5–7.0 ppm) in regions A and B (Figure 6 in ), indicating distinct electronic environments .
Solubility and Lipophilicity
- The tert-butyl analogue () has higher logP (3.8 vs. 3.2 for the target compound), favoring membrane permeability but reducing aqueous solubility .
- The methyl-substituted tetrahydrobenzothiophene in improves solubility (logS = -4.1) compared to the target compound (logS = -5.2) due to reduced crystallinity .
Methodological Considerations
Structural analyses of these compounds often rely on SHELX and OLEX2 for crystallographic refinement (). For instance, SHELXL was used to resolve the tert-butyl group’s conformational flexibility in . The lumping strategy () groups compounds with similar tetrahydrobenzothiophene cores for simplified reaction modeling, though substituent-specific effects may be overlooked .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
